![molecular formula C18H21N5O3 B2525833 2-butyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-64-0](/img/structure/B2525833.png)
2-butyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-butyl-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as A-438079, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of purinergic receptor antagonists and has been found to have a high affinity for the P2X7 receptor.
Scientific Research Applications
Environmental and Health Implications of Related Compounds
Studies on environmental contaminants such as parabens, phthalates, and phenolic compounds illustrate the concern over their persistence in aquatic environments, potential endocrine-disrupting properties, and implications for human health. For instance, parabens, used as preservatives in various consumer products, have been detected in water bodies, indicating their ubiquitous presence and persistence, which raises concerns about their potential endocrine-disrupting effects (Haman et al., 2015). Similarly, the presence and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the biodegradation pathways and potential effects on microbial communities (Thornton et al., 2020).
Chemical Analysis and Bioactivities of Analogous Compounds
Analytical methods for determining the presence and concentration of hazardous compounds in environmental samples and foodstuffs are crucial for assessing exposure and potential risks. Reviews on the analysis of hazardous compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices underscore the importance of sensitive and specific analytical techniques for monitoring exposure and understanding the health implications (Teunissen et al., 2010).
Potential Applications in Pharmaceutical Research
The study of tautomeric equilibria of nucleic acid bases and their interactions provides insights into molecular stability and potential implications for drug design, particularly in targeting specific tautomeric forms of biomolecules (Person et al., 1989). Additionally, the exploration of functional chemical groups for the synthesis of novel central nervous system (CNS) acting drugs highlights the potential of heterocyclic compounds in pharmaceutical development (Saganuwan, 2017).
properties
IUPAC Name |
2-butyl-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-5-6-13-20-14(16(19)24)15-17(21-13)23(18(25)22-15)11-7-9-12(10-8-11)26-4-2/h7-10H,3-6H2,1-2H3,(H2,19,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTFOWIVYXESQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=C(C=C3)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327742 |
Source
|
Record name | 2-butyl-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
899970-64-0 |
Source
|
Record name | 2-butyl-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.